Disodium;2-oxopropanedioate;hydrate

Description

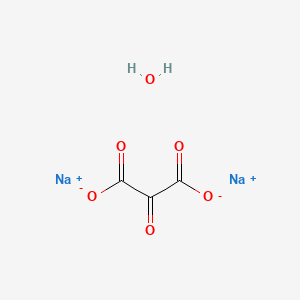

Disodium;2-oxopropanedioate;hydrate (CAS 7346-13-6), also known as sodium mesoxalate or disodium mesoxalate, is the disodium salt of mesoxalic acid (2-oxopropanedioic acid) in its hydrated form. Its molecular formula is C₃Na₂O₅, with a molecular weight of 162.009 g/mol . The compound features a three-carbon backbone with two carboxylate groups and a central ketone group, making it a highly polar, water-soluble salt. It is primarily utilized in biochemical research, particularly in studies involving enzymatic reactions and metabolic pathways, due to its role as a keto acid intermediate .

Properties

Molecular Formula |

C3H2Na2O6 |

|---|---|

Molecular Weight |

180.02 g/mol |

IUPAC Name |

disodium;2-oxopropanedioate;hydrate |

InChI |

InChI=1S/C3H2O5.2Na.H2O/c4-1(2(5)6)3(7)8;;;/h(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2 |

InChI Key |

TVXOWJLXGSWNCZ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Disodium salts of organic acids are widely used in biochemical and industrial applications. Below is a detailed comparison of disodium;2-oxopropanedioate;hydrate with structurally or functionally related compounds:

Disodium 2-Oxoglutarate (α-Ketoglutarate)

- Molecular Formula : C₅H₄Na₂O₅ (anhydrous)

- Hydrate Form : Often exists as a dihydrate (C₅H₄Na₂O₅·2H₂O) .

- Key Features: A five-carbon dicarboxylic acid with a ketone group at the α-position. Critical intermediate in the Krebs cycle and amino acid metabolism. Used in cell culture media and as a substrate for dehydrogenase enzymes.

- Comparison :

Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate

- Molecular Formula : C₁₀H₁₄N₅Na₂O₁₃P₃·xH₂O

- Hydrate Status : Typically trihydrated (MW 551.14 g/mol) .

- Key Features :

- Comparison :

Disodium β-Glycerophosphate Hydrate

- Molecular Formula : C₃H₇Na₂O₆P·xH₂O

- Hydrate Form : Commonly pentahydrated .

- Key Features :

- Phosphate ester of glycerol, used as a buffer and phosphate source in cell culture.

- Applications: Regulates alkaline phosphatase activity and mineral deposition.

- Comparison :

Pemetrexed Disodium Hemipenta Hydrate

- Molecular Formula : C₂₀H₁₉N₅Na₂O₆·2.5H₂O

- Key Features :

- Comparison :

- Pemetrexed’s complex heterocyclic structure and therapeutic application contrast sharply with mesoxalate’s simple structure and research-focused use.

Table 1: Structural and Functional Comparison

Table 2: Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.